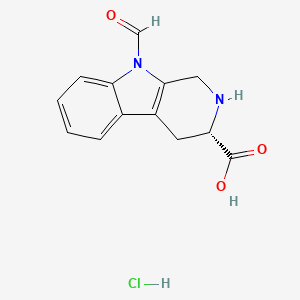
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 . It is a building block used in various chemical reactions . The compound is also known as ethyl 2-(3-aminopyrazol-1-yl)acetate hydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound has a molecular weight of 205.64 and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole compounds, including this compound, are known for their diverse chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 205.64 .科学的研究の応用
Pyrazoline derivatives, including structures similar to Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are a class of five-membered heterocyclic compounds with significant biological and pharmaceutical properties. These compounds are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields of scientific research.
Synthesis and Chemistry
Pyrazolines, including this compound, are synthesized through several methods, offering a variety of structurally unique compounds. One approach involves the synthesis of pentasubstituted 2H-pyrazoles, which serve as key starting materials for generating highly substituted pyrazolines. These compounds can undergo thermolysis to facilitate the facile synthesis of hexasubstituted cyclopropanes, showcasing the versatility of pyrazoline derivatives in chemical transformations (Baumstark et al., 2013).
Biological Activities
Pyrazoline derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development. They possess anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole moiety, a key component of these compounds, is considered a pharmacophore in many biologically active compounds, highlighting the importance of pyrazolines in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Therapeutic Potential
The therapeutic outlook of pyrazoline analogs is promising, with potential applications as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic agents, and more. Research on new drug candidates containing the pyrazoline moiety is increasing, given their clinical efficacy and the ongoing search for compounds with lesser side effects (Ganguly & Jacob, 2017).
作用機序
Target of Action
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, a pyrazoline derivative, is known to interact with a variety of targets. Pyrazoline derivatives have been found in several marketed molecules with a wide range of uses, establishing their importance in the pharmaceutical and agricultural sectors . .
Mode of Action
Pyrazoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazoline derivatives have been found to inhibit tyrosine kinase , an enzyme that plays a crucial role in signal transduction pathways and can influence cell growth and differentiation.
Biochemical Pathways
Given the broad-spectrum utility of pyrazoline derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
Pyrazoline derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . For instance, some pyrazoline derivatives have shown potent activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPCUNLVFHHMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

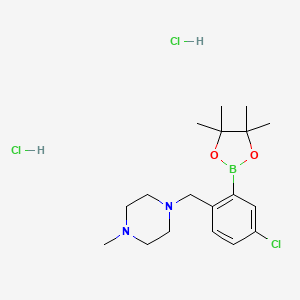
![(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%](/img/structure/B6342920.png)


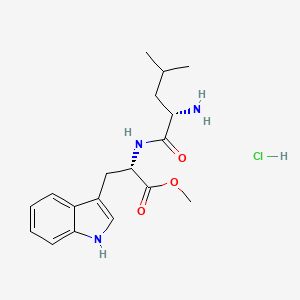
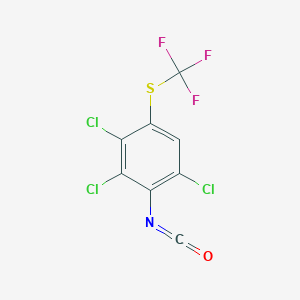


![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)
![[2-(3-Thienyl)phenyl]amine hydrochloride](/img/structure/B6342982.png)
![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)
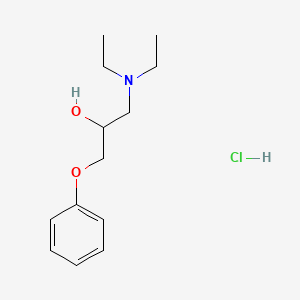
![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)
